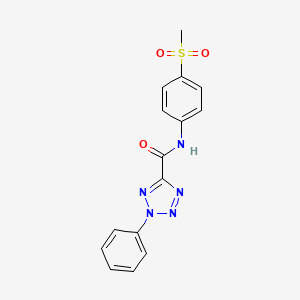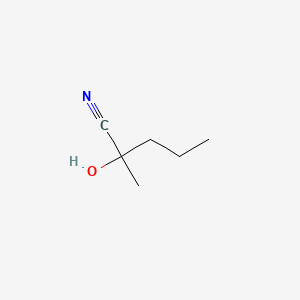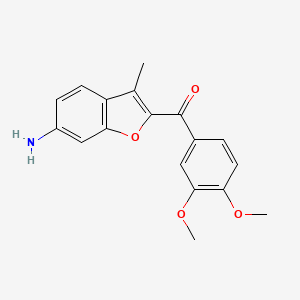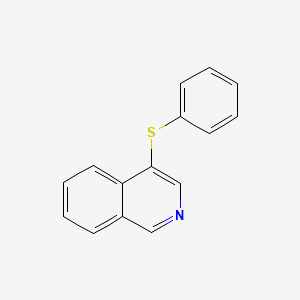
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as sulfonamides, which are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of a molecular additive 2-(4-(methylsulfonyl)phenyl)ethylamine, which reduces defect-mediated non-radiative recombination in perovskite films and suppresses interfacial luminescence quenching in the devices .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Antioxidant Activity
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. This research aligns with efforts to address long-term diabetic complications. While some tetrazole, methylsulfonylamine, and isoxazolidin-3-one phenylsulfonamide derivatives did not exhibit significant ARI activity, the focus has been on exploring bioisosteric replacements and enhancing the antioxidant potential of these compounds. This work underscores the compound's relevance in managing diabetic complications through enzymatic inhibition and oxidative stress mitigation (P. Alexiou, V. Demopoulos, 2010).
Synthesis and Utility in Organic Synthesis
The compound has also been utilized in organic synthesis processes. For example, it serves as a precursor in the synthesis of dihydropyrazole and its subsequent use in preparing 3,3-diarylacrylonitrile. This work demonstrates the compound's versatility in organic chemistry, offering efficient pathways for synthesizing complex structures, which could have implications in material science, pharmaceuticals, and more (Yuanxun Zhu, S. Wen, Guangwei Yin, D. Hong, P. Lu, Yanguang Wang, 2011).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have provided insights into the compound's interaction with biological targets, such as cyclooxygenase enzymes. Although some studies have shown that derivatives of this compound do not inhibit cyclooxygenase-1 or -2 enzymes significantly, these investigations contribute to our understanding of molecular interactions and the search for new therapeutic agents. The detailed analysis of molecular structure through X-ray crystallography and docking studies enhances the comprehension of structure-activity relationships (B. Al-Hourani, M. El‐Barghouthi, W. Al-Awaida, R. McDonald, I. Fattash, Fatima El Soubani, K. Matalka, F. Wuest, 2020).
Structural and Functional Characterization
Further investigations into the compound's structural and functional characteristics have been performed, including X-ray crystallography to determine the molecular structure and docking studies to explore interactions within biological systems. These studies are crucial for the development of new therapeutic agents, offering a foundation for the design of molecules with improved efficacy and selectivity (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24(22,23)13-9-7-11(8-10-13)16-15(21)14-17-19-20(18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCQVHSUQPRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)

![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)




![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)

![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)